molecular formula C11H22N2O2 B12992536 tert-Butyl (2S)-4-amino-2-methylpiperidine-1-carboxylate

tert-Butyl (2S)-4-amino-2-methylpiperidine-1-carboxylate

Cat. No.: B12992536
M. Wt: 214.30 g/mol
InChI Key: OGIPSHDJYIEDKG-IENPIDJESA-N
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Description

tert-Butyl (2S)-4-amino-2-methylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl ester group and an amino group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2S)-4-amino-2-methylpiperidine-1-carboxylate typically involves the protection of the amino group and the introduction of the tert-butyl ester group. One common method involves the reaction of (2S)-4-amino-2-methylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. The use of flow microreactor systems has been shown to be more efficient, versatile, and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2S)-4-amino-2-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding alcohol.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

tert-Butyl (2S)-4-amino-2-methylpiperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (2S)-4-amino-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved may include signal transduction, metabolic regulation, or other cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2S)-(p-tolylsulfonyloxy)propionate
  • tert-Butyl (2S)-2-(p-tolylsulfonyloxy)propionate
  • tert-Butyl (2S)-2-(p-tolylsulfonyloxy)acetate

Uniqueness

tert-Butyl (2S)-4-amino-2-methylpiperidine-1-carboxylate is unique due to its specific structural features, such as the presence of both a tert-butyl ester group and an amino group on a piperidine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

tert-butyl (2S)-4-amino-2-methylpiperidine-1-carboxylate

InChI

InChI=1S/C11H22N2O2/c1-8-7-9(12)5-6-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9?/m0/s1

InChI Key

OGIPSHDJYIEDKG-IENPIDJESA-N

Isomeric SMILES

C[C@H]1CC(CCN1C(=O)OC(C)(C)C)N

Canonical SMILES

CC1CC(CCN1C(=O)OC(C)(C)C)N

Origin of Product

United States

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